![molecular formula C15H22ClNO4Si B14244544 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate CAS No. 404353-10-2](/img/structure/B14244544.png)
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate is a complex organic compound with a unique structure that combines a nitrophenyl group, an ethyl chain, and a silyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate typically involves multiple steps. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the ethyl chain. The final step involves the reaction of the resulting compound with chlorodimethylsilane in the presence of a base to form the silyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The silyl ester can be hydrolyzed to form the corresponding carboxylic acid and silanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed
Reduction: 1-(2-Aminophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-Nitrophenyl)ethyl pentanoic acid and dimethylsilanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the silyl ester can be hydrolyzed to release active carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Nitrophenyl)ethyl 5-[dimethylsilyl]pentanoate: Lacks the chloro group, leading to different reactivity.
1-(2-Nitrophenyl)ethyl 5-[trimethylsilyl]pentanoate: Contains a trimethylsilyl group instead of dimethylsilyl, affecting its steric properties.
1-(2-Nitrophenyl)ethyl 5-[chloro(trimethylsilyl)]pentanoate: Similar structure but with a trimethylsilyl group, altering its chemical behavior.
Uniqueness
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate is unique due to the presence of both a nitrophenyl group and a chloro(dimethyl)silyl ester. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
404353-10-2 |
|---|---|
Molekularformel |
C15H22ClNO4Si |
Molekulargewicht |
343.88 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate |
InChI |
InChI=1S/C15H22ClNO4Si/c1-12(13-8-4-5-9-14(13)17(19)20)21-15(18)10-6-7-11-22(2,3)16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI-Schlüssel |
NOLFFXXUQZFMDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCCC[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
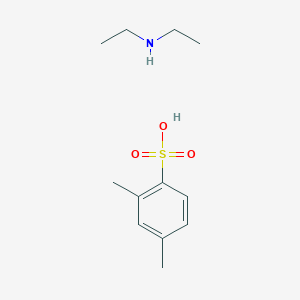
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)



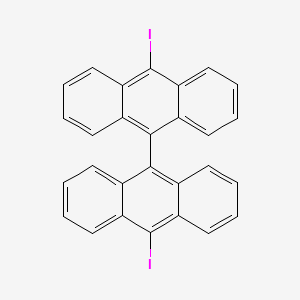

![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
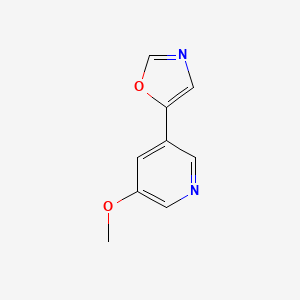
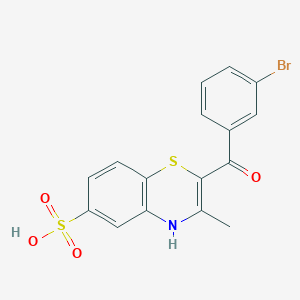
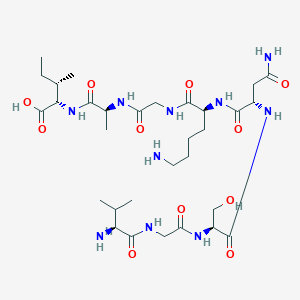
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)
